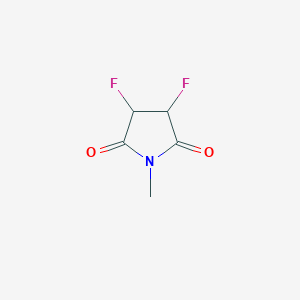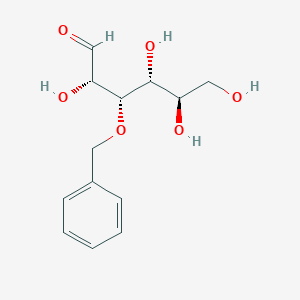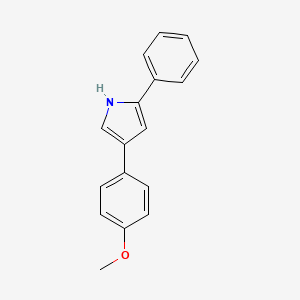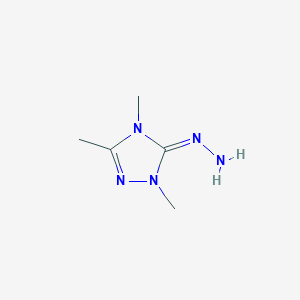
3,4-Difluoro-1-Methyl-2,5-Pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-1-Methyl-2,5-Pyrrolidinedione is an organic compound with the molecular formula C5H5F2NO2 It is a derivative of pyrrolidinedione, characterized by the presence of two fluorine atoms at the 3 and 4 positions and a methyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-1-Methyl-2,5-Pyrrolidinedione typically involves the fluorination of a suitable pyrrolidinedione precursor. One common method is the direct fluorination of 1-Methyl-2,5-Pyrrolidinedione using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency of the synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-1-Methyl-2,5-Pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-3,4-dione, while nucleophilic substitution can produce various substituted pyrrolidinedione derivatives.
Scientific Research Applications
3,4-Difluoro-1-Methyl-2,5-Pyrrolidinedione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-1-Methyl-2,5-Pyrrolidinedione involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,5-Pyrrolidinedione: Lacks the fluorine atoms, resulting in different chemical and biological properties.
3,4-Dichloro-1-Methyl-2,5-Pyrrolidinedione: Chlorine atoms replace fluorine, leading to variations in reactivity and stability.
3,4-Difluoro-2,5-Pyrrolidinedione: Lacks the methyl group, affecting its overall molecular interactions.
Uniqueness
3,4-Difluoro-1-Methyl-2,5-Pyrrolidinedione is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various research applications, offering different reactivity and interaction profiles compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C5H5F2NO2 |
|---|---|
Molecular Weight |
149.10 g/mol |
IUPAC Name |
3,4-difluoro-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C5H5F2NO2/c1-8-4(9)2(6)3(7)5(8)10/h2-3H,1H3 |
InChI Key |
WUQDUJRCDWVPJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C(C1=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12860556.png)



![2-(Difluoromethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12860574.png)



![N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12860593.png)


![7-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-oxoethoxy]chromen-2-one](/img/structure/B12860600.png)


